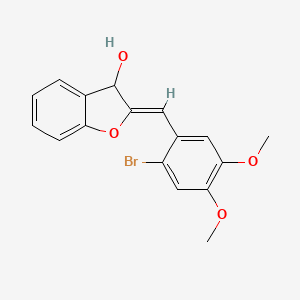![molecular formula C16H19N3O2S B5500711 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a heterocyclic compound that contains a thiadiazole ring, a phenylpropyl group, and a tetrahydrofurancarboxamide moiety. These features suggest potential biological activities and applications in material science, given the unique properties of thiadiazoles and furan derivatives.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves cyclization reactions, condensation with various amines, and functional group transformations. For example, Patel et al. (2015) and Reddy et al. (2010) described the synthesis of thiadiazole derivatives through reactions involving amino groups and carbonyl compounds, which could be adapted for synthesizing the compound of interest (Patel, H. S., & Shah, P., 2015) (Reddy, D. C., & Yakub, V., 2010).
Molecular Structure Analysis
Molecular structure analysis of thiadiazole derivatives, including X-ray diffraction and NMR studies, reveals detailed insights into the spatial arrangement and electronic distribution within the molecule. Rahmani et al. (2017) and Çakmak et al. (2022) have conducted such analyses on similar compounds, offering a foundation for understanding the molecular structure of our compound of interest (Rahmani, R., & Djafri, A., 2017) (Çakmak, Ş., & Kırca, B. K., 2022).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole compounds can include electrophilic substitution, nucleophilic addition, and ring-opening reactions, as explored by Aleksandrov et al. (2017) and Elchaninov et al. (2017) in their studies on related heterocycles (Aleksandrov, А., & El’chaninov, М. М., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be inferred from studies like those by Rahmani et al. (2017) on furan-2-ylmethylen compounds, which provide insights into how the structural features affect these properties (Rahmani, R., & Djafri, A., 2017).
Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
Researchers have developed novel heterocyclic compounds, including derivatives of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, by focusing on their synthesis and characterization. These compounds have been synthesized through reactions that result in various derivatives, characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These studies lay the groundwork for understanding the chemical properties and potential applications of these compounds in medicinal chemistry and material science (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Anticancer and Antimicrobial Activities
Several studies have been conducted to evaluate the anticancer and antimicrobial activities of thiadiazole derivatives. For instance, microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold has shown promising anticancer activity against various human cancer cell lines. These studies highlight the potential of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide derivatives as anticancer agents, with some compounds exhibiting significant growth inhibitory effects comparable to standard drugs (Shailee V. Tiwari et al., 2017). Additionally, derivatives have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (B. Chandrakantha et al., 2014).
Fluorescence and Photophysical Properties
Research into the photophysical properties of benzamide derivatives, including those related to N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, has revealed interesting fluorescence characteristics. These studies have investigated the effects of various substituents on the fluorescence properties, leading to the development of compounds with potential applications in optical materials and sensors (Kan Zhang et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(13-9-5-11-21-13)17-16-19-18-14(22-16)10-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHKIBLVIUPRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)
![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)
![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)

![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)
![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)
![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)
![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)
![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)
